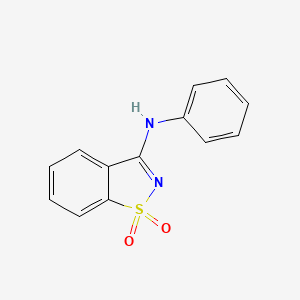

![molecular formula C17H25N5O3 B5587985 ethyl 4-(5-cyano-4-oxo-1,3-diazaspiro[5.5]undec-2-en-2-yl)-1-piperazinecarboxylate](/img/structure/B5587985.png)

ethyl 4-(5-cyano-4-oxo-1,3-diazaspiro[5.5]undec-2-en-2-yl)-1-piperazinecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds like “ethyl 4-(5-cyano-4-oxo-1,3-diazaspiro[5.5]undec-2-en-2-yl)-1-piperazinecarboxylate” belong to a class of organic compounds known as heterocyclic compounds. These are compounds that contain one or more rings in their structure that contain atoms other than carbon .

Synthesis Analysis

The synthesis of such compounds often involves the use of precursors in reactions leading to the construction of heterocycles . Cyanoacetohydrazides, for example, have been used as precursors in reactions leading to the synthesis of a wide variety of heterocyclic compounds .Molecular Structure Analysis

The molecular structure of such compounds can be quite complex due to the presence of multiple rings and functional groups. The structure can be analyzed using techniques such as NMR and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving such compounds can be quite diverse, depending on the specific functional groups present in the molecule. Reactions can involve nucleophilic or electrophilic attack at various sites on the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be analyzed using various techniques. These properties can include melting point, boiling point, solubility, and reactivity .科学的研究の応用

Antimicrobial Research

Apalutamide derivatives have been investigated as potential SecA inhibitors . SecA is a crucial component of the bacterial protein secretion pathway, responsible for translocating preproteins across the bacterial cytoplasmic membrane. Since SecA is conserved and essential in all bacteria but absent in humans, it serves as a promising antibacterial drug target. Researchers have synthesized 6-oxo-1,6-dihydropyrimidine-5-carbonitrile derivatives based on the Apalutamide scaffold, aiming to inhibit SecA and combat drug-resistant bacterial strains.

Anti-Ulcer Activity

In vivo studies have shown that certain Apalutamide analogs exhibit anti-ulcer activity . These compounds demonstrated efficacy in an indomethacin-induced stomach ulcer model. Further exploration of their mechanisms and optimization could lead to novel treatments for gastrointestinal disorders.

Heterocyclic Synthesis

Apalutamide derivatives have been employed in the synthesis of heterocyclic compounds . For instance, they serve as key intermediates in the preparation of related four- to seven-membered heterocycles. These heterocycles often exhibit unique biological activities .

Functionalized Pyridines

The compound’s precursor, 2-aminoprop-1-ene-1,1,3-tricarbonitrile , plays a vital role in organic synthesis. It serves as the CH-acid component for functionalized pyridine synthesis, contributing to the development of diverse chemical libraries .

Diazaspiro[4.5]decane Scaffolds

Apalutamide-based scaffolds have been utilized in the construction of diazaspiro[4.5]decane structures. These scaffolds contain exocyclic double bonds and are formed through regioselective C–C coupling reactions. Such scaffolds hold promise for drug discovery and medicinal chemistry .

Anticancer Analogues

Researchers have synthesized diterpenoid analogs with an 11-(biphenyl-4-yl)-2,4-di-oxaspiro[5.5]undecanone substituent. These analogs exhibit anticancer properties and were prepared via the Suzuki reaction using bromophenyl-substituted spirocyclic ketones derived from Apalutamide .

作用機序

特性

IUPAC Name |

ethyl 4-(5-cyano-4-oxo-1,3-diazaspiro[5.5]undec-1-en-2-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O3/c1-2-25-16(24)22-10-8-21(9-11-22)15-19-14(23)13(12-18)17(20-15)6-4-3-5-7-17/h13H,2-11H2,1H3,(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSGPFXRXUIHRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=NC3(CCCCC3)C(C(=O)N2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(5-cyano-4-oxo-1,3-diazaspiro[5.5]undec-2-en-2-yl)piperazine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

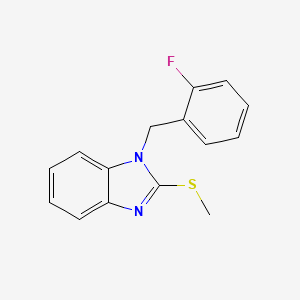

![4-[4-(2-chlorophenyl)-4-piperidinyl]-2,2'-bipyrimidine hydrochloride](/img/structure/B5587910.png)

![7-(2-chloro-6-fluorophenyl)-1,6-diazabicyclo[4.1.0]heptane](/img/structure/B5587916.png)

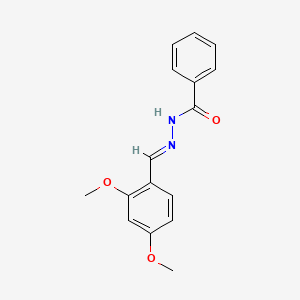

![N-(2-ethylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5587921.png)

![(3R*,4R*)-3-cyclopropyl-1-[4-(dimethylamino)-5-fluoropyrimidin-2-yl]-4-methylpyrrolidin-3-ol](/img/structure/B5587942.png)

![ethyl 4-[(3-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5587963.png)

![N-(3-chloro-2-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5587965.png)

![8-[(2-methoxyphenyl)sulfonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5587970.png)

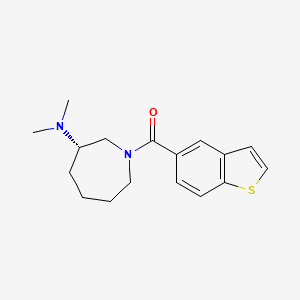

![(1S*,5R*)-3-[(5-methyl-3-isoxazolyl)carbonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5587995.png)

![ethyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate](/img/structure/B5587997.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-(1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B5588003.png)